molecular formula C31H30N2O4 B2738157 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide CAS No. 328118-32-7

4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide

Cat. No.: B2738157
CAS No.: 328118-32-7
M. Wt: 494.591
InChI Key: SFJLQZXWAAWKRR-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide is a complex organic compound characterized by its multiple benzamide groups and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide is unique due to its specific arrangement of benzamide and ethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-3-36-28-17-9-24(10-18-28)30(34)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(35)25-11-19-29(20-12-25)37-4-2/h5-20H,3-4,21H2,1-2H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLQZXWAAWKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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